molecular formula C11H21NO2S B6149561 tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 2171247-35-9

tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B6149561
CAS No.: 2171247-35-9
M. Wt: 231.4
InChI Key:
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Description

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a substitution reaction, where a suitable thiol reagent reacts with a precursor containing a leaving group.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperidine ring, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The tert-butyl ester moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This differentiates it from other piperidine derivatives that lack this functional group.

Properties

CAS No.

2171247-35-9

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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